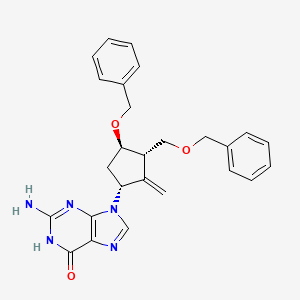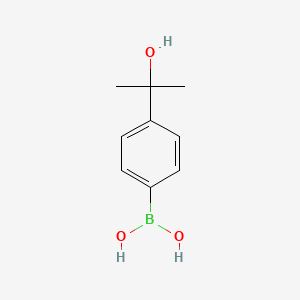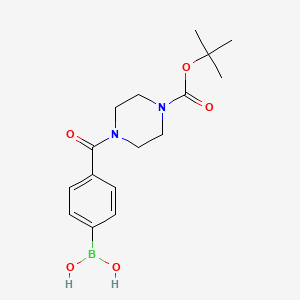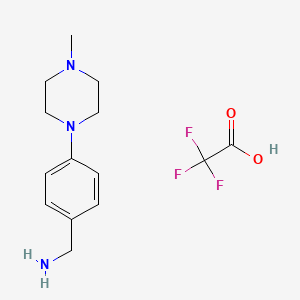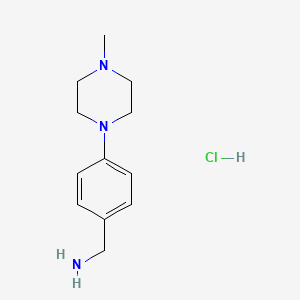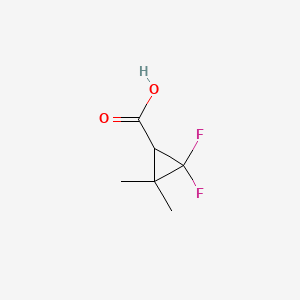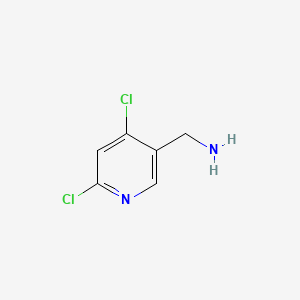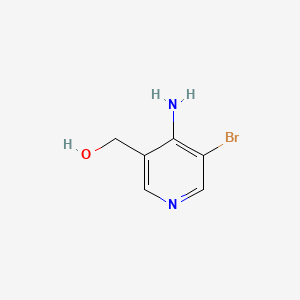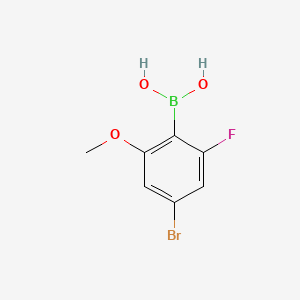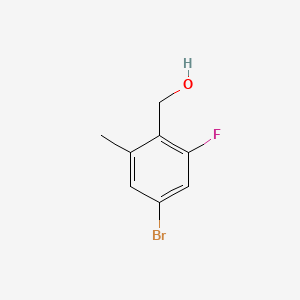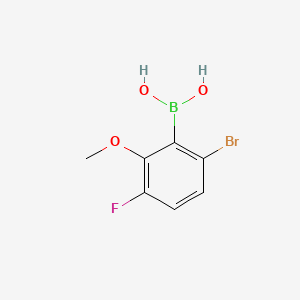
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is also a potential bacterial mutagen .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Physical And Chemical Properties Analysis
“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a white to off-white solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable but previously unknown transformation .
- Methods of Application : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
3. Synthesis of Direct-Acting Antivirals
- Application Summary : This compound is used in the synthesis of direct-acting antivirals (DAAs), such as sofosbuvir .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .
- Results or Outcomes : Sofosbuvir, the first and thus far only DAA, targets NS5B polymerase, the viral enzyme required for HCV RNA replication .
4. Preparation of Inhibitors of the Checkpoint Kinase Wee1
- Application Summary : This compound is used as a reactant for the preparation of inhibitors of the checkpoint kinase Wee1 .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
5. Synthesis of Boronic Acid Pinacol Ester
- Application Summary : This compound is used in the synthesis of boronic acid pinacol ester .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .
- Results or Outcomes : The outcomes of this application are not specified in the source .
6. Preparation of Selective Allosteric Modulators
- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromo-3-fluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPODUNQONQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659409 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
CAS RN |
957035-08-4 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
